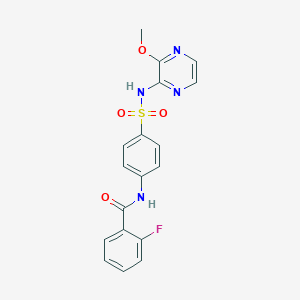

2-fluoro-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide

Description

The compound 2-fluoro-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide is a benzamide-sulfonamide hybrid featuring a fluorinated benzamide core and a sulfamoyl group substituted with a 3-methoxypyrazine moiety. This structural combination is designed to leverage the pharmacophoric properties of both sulfonamides (enzyme inhibition) and benzamides (bioavailability and target specificity) .

Properties

IUPAC Name |

2-fluoro-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O4S/c1-27-18-16(20-10-11-21-18)23-28(25,26)13-8-6-12(7-9-13)22-17(24)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,23)(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVPCEJWSPGORZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The fluorination step introduces the fluorine atom, while the sulfamoylation step involves the attachment of the sulfamoyl group. The reaction conditions for these steps often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would be carefully controlled to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines.

Scientific Research Applications

Target of Action

The primary target of this compound is the human Mixed Lineage Kinase Domain-Like Protein (MLKL) .

Mode of Action

This compound acts as a cell-permeable inhibitor , covalently modifying a specific cysteine residue (Cys86) in MLKL, thereby blocking its function. By inhibiting MLKL, the compound disrupts the necroptosis pathway, which is a form of programmed cell death characterized by loss of membrane integrity and cell lysis.

Result of Action

Inhibition of MLKL can prevent necrotic/necroptotic cell death in certain human cells. The efficacy of this compound can be influenced by environmental factors such as temperature and light exposure.

Synthetic Routes

The synthesis typically involves several steps:

- Preparation of Core Benzamide Structure : Initial formation of the benzamide backbone.

- Fluorination : Introduction of the fluorine atom.

- Sulfamoylation : Attachment of the sulfamoyl group.

Each step requires specific reaction conditions, including temperature, solvents, and catalysts to ensure optimal yield and purity.

Industrial Production Methods

In an industrial context, large-scale reactors and optimized conditions are employed to maximize yield while maintaining product quality. The production process is carefully controlled to ensure consistency.

Scientific Research Applications

The compound exhibits a wide range of applications across various fields:

- Medicinal Chemistry : Potential therapeutic applications in treating diseases through enzyme inhibition.

- Biological Research : Tools for studying enzyme mechanisms or as probes for biological imaging.

- Chemical Synthesis : Acts as a building block for synthesizing more complex molecules.

- Industrial Applications : Development of new materials or intermediates in synthesizing valuable compounds.

Enzyme Inhibition

The sulfamoyl moiety is particularly notable for its ability to inhibit enzymes such as neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases like Alzheimer's disease. This suggests potential therapeutic pathways for treating such conditions.

Case Studies and Research Findings

Research has shown promising results regarding the biological activity and therapeutic potential of this compound:

- Synthesis and Evaluation : Various studies have synthesized derivatives and evaluated their biological activities.

- Mechanism of Action Studies : Investigations into how the compound interacts with MLKL and other cellular pathways.

- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) characteristics are ongoing to understand its efficacy better.

Data Tables

| Compound Name | Similarity Description |

|---|---|

| N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide | Shares similar sulfamoyl functional group |

| 2-fluoro-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)acetamide | Variation in acetamide vs. benzamide structure |

Mechanism of Action

The mechanism by which 2-fluoro-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Sulfonamide-Benzamide Scaffolds

Compound 5h ():

- Structure : (S)-2-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide.

- Key Differences : Replaces the 3-methoxypyrazine with a 2-oxotetrahydrofuran group.

- Properties: Melting point: 205–207°C. Optical activity: [α]D = +11.7°. The fluorine at the ortho position may enhance hydrophobic interactions compared to para/meta substitutions .

Compound 13 ():

- Structure: N-(4-(N-(3,4-Dimethylisoxazol-5-yl)sulfamoyl)phenyl)-2-((2,3-dimethylphenyl)amino)benzamide.

- Key Differences: Features an isoxazole ring instead of pyrazine and an additional dimethylphenylamino group.

- Properties: Melting point: 241–248°C.

Compound 3f ():

- Structure: N-(1-(4-Methoxyphenyl)-3-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-3-oxoprop-1-en-1-yl)benzamide.

- Key Differences: Incorporates a pyrimidine-substituted sulfonamide and a propenone linker.

- Properties: Melting point: 180–181°C. Activity: The pyrimidine group may engage in π-π stacking with aromatic residues in enzyme active sites, while the propenone linker introduces conformational rigidity .

Fluorine Substitution :

- The 2-fluoro group in the target compound is critical for electronic modulation, reducing electron density in the benzamide ring and improving resistance to oxidative metabolism. Similar fluorinated analogs (e.g., 5h in ) show enhanced binding to carbonic anhydrase isoforms due to fluorine’s electronegativity .

Sulfamoyl Substituents :

- 3-Methoxypyrazine (target compound): The methoxy group provides hydrogen-bonding capability, while the pyrazine ring enables interactions with heme-containing enzymes (e.g., cytochrome P450).

- 4-Methylpyrimidine (Compound 3f): Exhibits higher basicity, favoring ionic interactions in acidic environments .

- Thiazole/Thiadiazole (): These heterocycles improve antimicrobial activity but may reduce solubility due to increased hydrophobicity .

Physicochemical and Pharmacokinetic Properties

Notes:

- Higher melting points (e.g., Compound 13) correlate with crystalline stability but may complicate formulation.

- The target compound’s predicted LogP (~3.2) suggests moderate lipophilicity, balancing absorption and solubility .

Enzyme Inhibition :

- Carbonic Anhydrase (hCA I/II): Sulfonamide-benzamide hybrids () show IC50 values in the nanomolar range. The 3-methoxypyrazine group in the target compound may mimic histidine coordination in hCA active sites .

Antimicrobial Activity :

- Salicylamide Derivatives (): Fluorinated analogs (e.g., 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide) inhibit sulfate-reducing bacteria (IC50: 0.37–1.10 µmol/L). The target compound’s fluorine and pyrazine groups may synergize for similar effects .

Anticancer Potential :

- Imidazole Derivatives (): N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide shows potent activity against cervical cancer (IC50: 8.2 µM). The target compound’s sulfamoyl group could enhance DNA intercalation or topoisomerase inhibition .

Biological Activity

2-Fluoro-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its potential therapeutic applications. The compound features a fluorine atom, a methoxy group, and a sulfamoyl moiety, which contribute to its biological activity. This article provides an overview of the biological activity of this compound, drawing on various studies and findings.

Chemical Structure

The IUPAC name for the compound is 2-fluoro-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide. The molecular structure is characterized by:

- Fluorine Atom : Enhances lipophilicity and biological activity.

- Methoxy Group : Potentially increases solubility and alters electronic properties.

- Sulfamoyl Group : Known for its role in various pharmacological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, particularly focusing on its potential as an inhibitor in various biological pathways.

Enzyme Inhibition

The sulfamoyl moiety is known for its ability to inhibit certain enzymes. Studies have shown that sulfamoyl derivatives can inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases like Alzheimer's . This inhibition could suggest a therapeutic pathway for treating such conditions.

Case Studies and Research Findings

- Synthesis and Evaluation :

- Mechanism of Action :

- Pharmacokinetics :

Data Tables

| Parameter | Value/Description |

|---|---|

| IUPAC Name | 2-fluoro-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide |

| Molecular Formula | C19H16FN5O4S |

| CAS Number | 1354267-48-3 |

| Antiviral Activity (IC50) | ~18 μM (similar derivatives) |

| Enzyme Target | nSMase2 |

Q & A

Q. What are the optimal synthetic routes and purification strategies for 2-fluoro-N-(4-(N-(3-methoxypyraziz-2-yl)sulfamoyl)phenyl)benzamide?

The compound is synthesized via multi-step reactions, typically involving:

- Sulfamoylation : Reaction of 3-methoxypyrazin-2-amine with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amine .

- Benzamide coupling : The resulting sulfamoylphenyl intermediate is coupled with 2-fluorobenzoic acid using carbodiimide-based reagents (e.g., DCC/HOBt) under inert conditions at -50°C to prevent side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield >95% purity. Reaction progress is monitored via TLC and confirmed by NMR .

Q. How is structural characterization performed for this compound?

- NMR spectroscopy : and NMR confirm the presence of the methoxypyrazine (δ ~8.2 ppm for pyrazine protons) and sulfamoyl groups (δ ~3.8 ppm for methoxy) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (m/z 443.08 for [M+H]) .

- X-ray crystallography : SHELX software refines crystal structures to determine bond angles and conformations critical for target binding .

Q. What preliminary biological activities have been reported?

- Necroptosis inhibition : The compound inhibits MLKL by covalent modification of Cys86, blocking necrosome assembly (IC ~1 µM) .

- Enzyme inhibition : Sulfonamide moieties target bacterial phosphopantetheinyl transferases (PPTases), disrupting acyl carrier protein (ACP) function .

Advanced Research Questions

Q. How does the compound’s mechanism of action differ from structurally related inhibitors like necrosulfonamide (NSA)?

While both compounds inhibit MLKL, key distinctions include:

- Reactivity : The 2-fluoro substituent enhances electrophilicity, promoting faster covalent binding to MLKL compared to NSA’s nitrothiophene group .

- Selectivity : Unlike NSA, this compound shows minimal off-target effects on kinases (e.g., RIPK1) due to its methoxypyrazine scaffold .

- Validation : Orthogonal assays (e.g., CRISPR-edited MLKL C86A mutants) confirm target specificity .

Q. How can contradictory data on biological potency be resolved?

Discrepancies in IC values across studies may arise from:

- Assay conditions : Varying cellular models (e.g., HT-29 vs. L929 cells) and necrosis-inducing agents (TNF-α/zVAD vs. TSZ) .

- Structural analogs : Substitution at the benzamide fluorine (e.g., chloro analogs) alters solubility and membrane permeability .

Resolution strategies :- Standardize assays using isogenic cell lines and recombinant MLKL.

- Perform pharmacokinetic profiling (e.g., LogP, plasma protein binding) to correlate in vitro/in vivo activity .

Q. What crystallographic and computational methods elucidate structure-activity relationships (SAR)?

- SHELX refinement : Resolves electron density maps for the sulfamoyl-phenylbenzamide core, revealing steric constraints in MLKL binding .

- Molecular docking : Glide/SP simulations predict interactions with MLKL’s pseudokinase domain (e.g., hydrogen bonding with Glu66) .

- QM/MM modeling : Identifies reactive hotspots for covalent modification, guiding fluorine substitution strategies .

Methodological Considerations

Q. How to design experiments to assess metabolic stability?

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- Metabolite identification : Use high-resolution MS/MS to detect oxidative (e.g., hydroxylation) or hydrolytic (amide cleavage) products .

Q. What strategies optimize in vivo efficacy?

- Formulation : Nanoemulsions or PEGylation improve solubility (aqueous solubility <0.1 mg/mL) .

- Dosing regimens : Pharmacodynamic modeling supports once-daily dosing due to a half-life of ~6 hours in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.